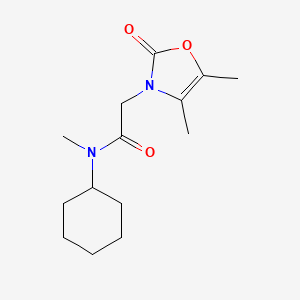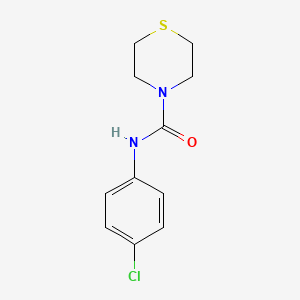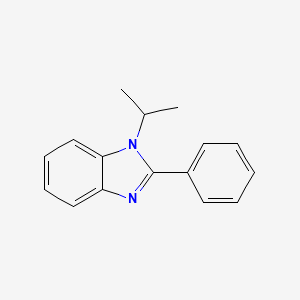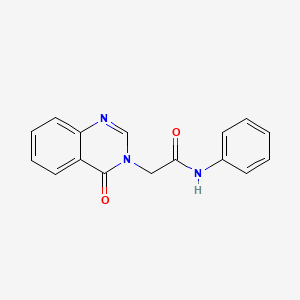
N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been studied extensively for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis, resulting in the induction of p53-mediated cell death in cancer cells. N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide has also been shown to induce DNA damage, leading to the activation of the DNA damage response pathway.
Biochemical and Physiological Effects
N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide has been shown to induce cell death in cancer cells by inhibiting RNA polymerase I transcription and inducing DNA damage. It has also been shown to have anti-tumor activity in preclinical models of cancer. However, N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide has also been shown to have off-target effects, including the inhibition of RNA polymerase II transcription and the induction of DNA damage in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide has several advantages for lab experiments, including its selectivity for RNA polymerase I transcription and its ability to induce p53-mediated cell death in cancer cells. However, N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide also has several limitations, including its off-target effects and its complex synthesis method.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide. One direction is to develop more selective inhibitors of RNA polymerase I transcription to reduce off-target effects. Another direction is to study the use of N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide in combination with other cancer therapies to enhance its anti-tumor activity. Additionally, the development of N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide as a therapeutic agent for cancer treatment is an area of active research.
Méthodes De Synthèse
N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide can be synthesized through a multi-step process involving the reaction of several chemical reagents. The synthesis method involves the formation of a key intermediate, which is then reacted with a nucleophile to form the final product. The overall process is complex and requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3(2H)-yl)-N-methylacetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancers. Inhibition of RNA polymerase I transcription leads to the downregulation of ribosomal RNA synthesis, resulting in the induction of p53-mediated cell death in cancer cells.
Propriétés
IUPAC Name |
N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-10-11(2)19-14(18)16(10)9-13(17)15(3)12-7-5-4-6-8-12/h12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEOHPSPHHVPSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)N1CC(=O)N(C)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(4,5-dimethyl-2-oxo-1,3-oxazol-3-yl)-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-ethyl-4-[4-(2-hydroxyethyl)-1-piperazinyl]-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B5687981.png)
![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)

![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
![4-[(2-methoxy-1-naphthyl)methyl]morpholine](/img/structure/B5688004.png)

![1-(2-furylmethyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]piperazine](/img/structure/B5688013.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688016.png)
![rel-(4aS,8aS)-2-[2-fluoro-4-(trifluoromethyl)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5688033.png)
![1-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-3-methyl-1H-pyrazol-5-amine](/img/structure/B5688039.png)
![4-phenyl-2-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1(2H)-phthalazinone](/img/structure/B5688044.png)